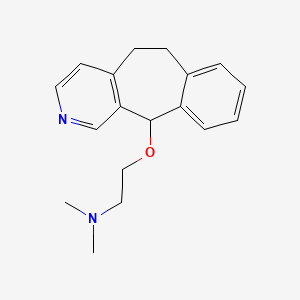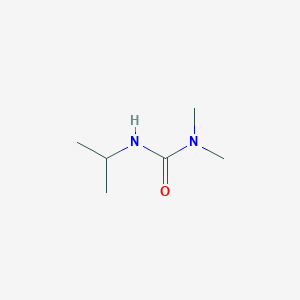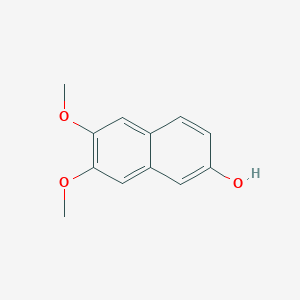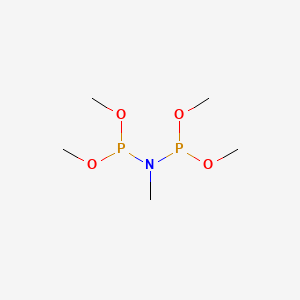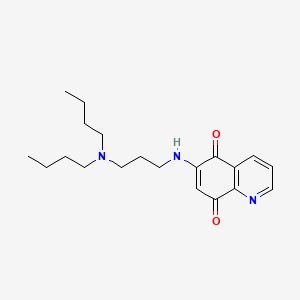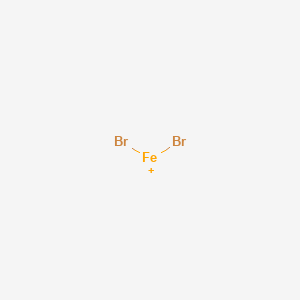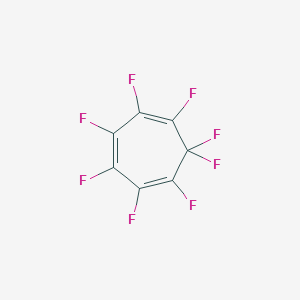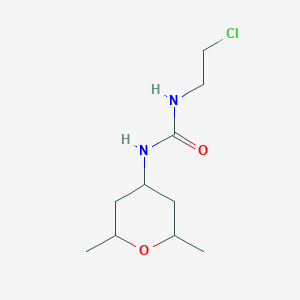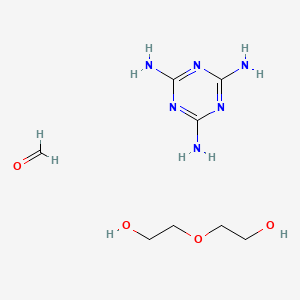
Formaldehyde;2-(2-hydroxyethoxy)ethanol;1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;2-(2-hydroxyethoxy)ethanol;1,3,5-triazine-2,4,6-triamine is a complex chemical compound that combines the properties of formaldehyde, 2-(2-hydroxyethoxy)ethanol, and 1,3,5-triazine-2,4,6-triamine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde;2-(2-hydroxyethoxy)ethanol;1,3,5-triazine-2,4,6-triamine typically involves the condensation of formaldehyde with 2-(2-hydroxyethoxy)ethanol and 1,3,5-triazine-2,4,6-triamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Formaldehyde;2-(2-hydroxyethoxy)ethanol;1,3,5-triazine-2,4,6-triamine has numerous scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biological studies for its ability to interact with biomolecules.
Medicine: Investigated for potential therapeutic uses and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of formaldehyde;2-(2-hydroxyethoxy)ethanol;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, protein modification, and DNA interaction.
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde: A simple aldehyde with widespread use in industrial and laboratory settings.
2-(2-hydroxyethoxy)ethanol: A glycol ether used as a solvent and in chemical synthesis.
1,3,5-triazine-2,4,6-triamine:
Uniqueness
Formaldehyde;2-(2-hydroxyethoxy)ethanol;1,3,5-triazine-2,4,6-triamine is unique due to its combination of properties from its constituent compounds. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
Número CAS |
32759-84-5 |
|---|---|
Fórmula molecular |
C8H18N6O4 |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
formaldehyde;2-(2-hydroxyethoxy)ethanol;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O3.C3H6N6.CH2O/c5-1-3-7-4-2-6;4-1-7-2(5)9-3(6)8-1;1-2/h5-6H,1-4H2;(H6,4,5,6,7,8,9);1H2 |
Clave InChI |
MQIWAVRVZBUIBZ-UHFFFAOYSA-N |
SMILES canónico |
C=O.C(COCCO)O.C1(=NC(=NC(=N1)N)N)N |
Números CAS relacionados |
73018-48-1 32759-84-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
